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Compound of Interest

Compound Name: (2S)-3-(bromomethyl)but-3-en-2-ol

Cat. No.: B2604571

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding,
and predicted physicochemical properties of (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the
absence of specific experimental data for this compound in the current scientific literature, this
document compiles theoretical predictions based on the analysis of its functional groups and
data from analogous chemical structures. It includes a detailed examination of its molecular
structure, predicted spectroscopic data, a plausible synthetic protocol, and a discussion of its
potential chemical reactivity. This guide is intended for researchers, scientists, and
professionals in the field of drug development and organic synthesis.

Chemical Structure and Bonding

(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral allylic alcohol containing a vinyl bromide moiety.
The IUPAC name specifies a four-carbon chain with a hydroxyl group at the C2 position, a
double bond between C3 and C4, and a bromomethyl group attached to C3. The
stereochemistry at the chiral center (C2) is designated as (S).

Figure 1. 2D Chemical Structure of (2S)-3-(bromomethyl)but-3-en-2-ol.

Bonding Analysis:
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The molecule features a combination of sp?, and sp? hybridized carbon atoms.

e C1 and the bromomethyl carbon are sp? hybridized, forming tetrahedral geometries with
bond angles of approximately 109.5°.

e C2is also sp?® hybridized, serving as the chiral center.

e C3 and C4 are sp? hybridized due to the carbon-carbon double bond, resulting in a planar
geometry around the double bond with bond angles of approximately 120°.

The C-Br bond is a polar covalent bond due to the difference in electronegativity between
carbon and bromine, making the bromomethyl group susceptible to nucleophilic attack. The O-
H bond of the alcohol group is also polar and can participate in hydrogen bonding. The vinyl
halide structure involves a halogen atom attached to an sp2 hybridized carbon, which
influences the reactivity of the double bond.[1][2]

Predicted Physicochemical and Spectroscopic Data

Quantitative data for (2S)-3-(bromomethyl)but-3-en-2-ol is not experimentally available. The
following tables summarize predicted data based on its structure and data from similar
compounds like allyl alcohol and vinyl bromide.[3][4][5][6]

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula CsH9BrO

Molecular Weight 165.03 g/mol
Appearance Expected to be a liquid
Boiling Point Estimated 160-180 °C
Density Estimated 1.3-1.4 g/cm3

- Sparingly soluble in water, soluble in organic
Solubility vent
solvents
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Table 2: Predicted *H NMR Spectral Data (in CDCls)

Chemical Shift (6, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
CHs (C1) ~1.3 Doublet ~6.5
H (on C2) ~4.2 Quartet ~6.5
Variable (broad )
OH ] Singlet
singlet)
CH2Br ~4.1 Singlet
H (on C4, cis to C-C) ~5.4 Singlet

H (on C4, trans to C-

~5.6 Singlet
C)

Table 3: Predicted 13C NMR Spectral Data (in CDCIs)

Carbon Chemical Shift (6, ppm)
C1 (CHs) ~22

C2 (CH-OH) ~70

C3 (=C-CH2Br) ~145

C4 (=CHz) ~115

CH2Br ~35

Table 4: Predicted IR Spectroscopy Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2604571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (sp?) 2850-3000 Medium

C-H stretch (sp?) 3010-3100 Medium

C=C stretch (alkene) 1640-1680 Medium

C-O stretch (alcohol) 1050-1150 Strong

C-Br stretch 500-600 Strong

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern
for bromine, with two molecular ion peaks of nearly equal intensity at m/z 164 (for 7°Br) and
166 (for 8:Br).[7][8] Common fragmentation patterns would likely involve the loss of a bromine
atom, a water molecule, or a methyl group.

Proposed Synthesis Protocol

A plausible synthetic route for (2S)-3-(bromomethyl)but-3-en-2-ol could involve the
stereoselective reduction of a suitable ketone precursor, followed by bromination.

Proposed Synthetic Workflow:

Stereoselective
Reducing Agent

G-(bromomethyl)but-3-en-2-one)
(e.g., (S)-CBS reagent)

Reduction

4
((28)—3—(bromomethyl)but—3—en—2—oD
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Figure 2. Proposed synthetic workflow for (2S)-3-(bromomethyl)but-3-en-2-ol.
Detailed Experimental Protocol (Hypothetical):

o Preparation of the Ketone Precursor: 3-(bromomethyl)but-3-en-2-one can be synthesized
from commercially available 3-methylbut-3-en-2-one via allylic bromination using N-
bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon
tetrachloride, under reflux.

o Stereoselective Reduction:

o To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous
tetrahydrofuran (THF) at -20 °C under an inert atmosphere (argon or nitrogen), a solution
of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.

o The mixture is stirred for 15 minutes.

o A solution of 3-(bromomethyl)but-3-en-2-one (1.0 equivalent) in anhydrous THF is then
added dropwise over 30 minutes, maintaining the temperature at -20 °C.

o The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed (typically 2-4 hours).

e Quenching and Work-up:
o The reaction is carefully quenched by the slow addition of methanol at -20 °C.

o The mixture is allowed to warm to room temperature and then concentrated under
reduced pressure.

o The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCI, saturated
sodium bicarbonate solution, and brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in
vacuo.

o Purification:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b2604571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2604571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The crude product is purified by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford the desired (2S)-3-(bromomethyl)but-3-en-
2-ol.

e Characterization:

o The structure and purity of the final product would be confirmed using *H NMR, 13C NMR,
IR spectroscopy, and mass spectrometry, and its stereochemical purity would be
determined by chiral HPLC or by measuring its optical rotation.

Reactivity and Potential Applications

The molecule possesses several reactive sites: the hydroxyl group, the carbon-bromine bond,
and the carbon-carbon double bond.

» Nucleophilic Substitution: The bromomethyl group is an excellent electrophilic site for Sn2
reactions with various nucleophiles.

» Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding
ketone. It can also be converted into esters or ethers.

o Reactions of the Alkene: The double bond can undergo electrophilic addition reactions,
although the presence of the electron-withdrawing vinyl bromide may influence its reactivity.

Given its bifunctional nature (allylic alcohol and vinyl bromide), (2S)-3-(bromomethyl)but-3-
en-2-ol could be a valuable building block in organic synthesis for the construction of more
complex molecules.

Signaling Pathways: There is no information available in the scientific literature regarding the
biological activity or involvement in any signaling pathways for (2S)-3-(bromomethyl)but-3-en-
2-ol. Any potential biological effects would need to be determined through future experimental
studies.

Conclusion

This technical guide has provided a detailed theoretical overview of (2S)-3-(bromomethyl)but-
3-en-2-ol, a molecule for which no experimental data currently exists. By analyzing its structure
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and comparing it to analogous compounds, we have predicted its key physicochemical and
spectroscopic properties. A plausible synthetic route has also been proposed. This information
serves as a valuable resource for researchers interested in the synthesis and potential
applications of this and related halogenated allylic alcohols. Further experimental validation is
required to confirm the predictions outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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